2-Chlorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10307. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

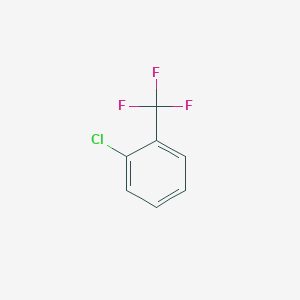

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRVQOKCSKDWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024774 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-16-4, 52181-51-8 | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2SO8M97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobenzotrifluoride CAS 88-16-4 properties

An In-depth Technical Guide to 2-Chlorobenzotrifluoride (CAS 88-16-4)

Introduction

This compound, with the CAS number 88-16-4, is a colorless aromatic liquid that serves as a significant intermediate in the fine chemicals industry.[1][2] Also known by synonyms such as 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, its unique molecular structure, featuring both a chlorine atom and a trifluoromethyl group on a benzene (B151609) ring, imparts a distinct reactivity profile.[1][3][4] This makes it a versatile building block in a variety of organic synthesis applications, particularly in the pharmaceutical and agrochemical sectors.[1][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its utility in various synthetic processes. It is a flammable liquid that is stable under normal conditions but incompatible with strong oxidizing agents and bases.[3][5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃ | [3][6] |

| Molecular Weight | 180.55 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [6][7] |

| Density | 1.379 g/mL at 25 °C | [3] |

| Melting Point | -7.4 °C | [3][7][8] |

| Boiling Point | 152-153 °C | [6][7] |

| Flash Point | 44 °C (111.2 °F) - 54 °C (129.2 °F) | [3][6] |

| Vapor Pressure | 3.5 - 3.9 mmHg at 25 °C | [3][6] |

| Water Solubility | <0.1 g/100 mL at 19.5 °C | [3][8] |

| Solubility | Soluble in alcohol, ether, and benzene | [6] |

| Refractive Index | n20/D 1.456 | [9] |

| LogP | 3.53 | [3] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[10][11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][11]

Hazard Classifications:

-

Flammable liquids, Category 3[10]

-

Acute toxicity - Oral, Category 4[10]

-

Skin irritation, Category 2[10]

-

Eye irritation, Category 2[10]

-

Specific target organ toxicity – single exposure, Category 3 (Respiratory system)[10][11]

Precautionary Measures and Handling: Proper handling and storage are crucial to ensure safety.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take measures to prevent static discharge.[10] Avoid contact with skin and eyes, and do not breathe vapor or mist.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and bases.[3][13]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10]

-

If Swallowed: Get medical help. Rinse mouth.[10]

Applications in Synthesis

The chemical structure of this compound makes it a valuable intermediate for synthesizing more complex molecules. The electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, which is advantageous for creating products with enhanced lipophilicity, metabolic stability, and biological activity.[1]

-

Agrochemicals: It is a key intermediate in the production of pesticides.[1] A notable application is in the synthesis of the rodenticide BROMETHALIN (CAS 63333-35-7).[3]

-

Pharmaceuticals: This compound serves as a vital building block for pharmaceutical intermediates.[3][7] For instance, it is used in the synthesis pathway of Pentafluridol.[3] Its role is critical in developing active pharmaceutical ingredients (APIs) where precise fluorination is required.[4][7]

-

Other Uses: It can also be used as a solvent and a dielectric fluid.[5]

Experimental Protocols

Purification Method

To obtain a high-purity sample for experimental use, this compound can be dried over calcium sulfate (B86663) (CaSO₄). Following the drying process, it should be distilled at a high reflux ratio using a silvered, vacuum-jacketed glass column packed with one-eighth-inch glass helices.[5]

Spectroscopic Analysis

General protocols for obtaining spectroscopic data to confirm the structure and purity of this compound are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d6 (B120219) (C₆D₆).[14][15]

-

Transfer the solution to an NMR tube.

-

Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Report chemical shifts in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).[14]

-

-

Infrared (IR) Spectroscopy:

-

As this compound is a liquid, an IR spectrum can be obtained from the neat liquid.[14]

-

Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).[14]

-

Mount the plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum. The spectrum is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as strong absorptions for C-F and C-Cl bonds.[14]

-

-

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[14]

-

Inject a diluted sample of this compound into the GC, which separates it from any impurities.

-

The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions are detected.[14]

-

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Role of this compound as an intermediate in chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. vi.tnjchem.com [vi.tnjchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 88-16-4 [chemicalbook.com]

- 6. This compound [intersurfchem.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound [chemball.com]

- 9. 88-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. nj.gov [nj.gov]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzotrifluoride, with the chemical formula C₇H₄ClF₃, is an aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom on adjacent carbons of a benzene (B151609) ring, imparts distinct reactivity that makes it a versatile building block in modern organic chemistry. This guide provides a comprehensive overview of the molecular structure and reactivity of this compound, including detailed experimental protocols and data to support its application in research and development.

Molecular Structure

Calculated Molecular Geometry

The optimized molecular structure of this compound has been determined using DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set. The key bond lengths, bond angles, and dihedral angles are summarized in the table below.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-Cl | 1.745 Å | |

| C-C (aromatic) | 1.390 - 1.405 Å | |

| C-C(F₃) | 1.510 Å | |

| C-F | 1.345 Å | |

| C-H | 1.085 Å | |

| Bond Angles | ||

| C-C-Cl | 120.5° | |

| C-C-C(F₃) | 121.0° | |

| C-C-C | 118.5 - 121.0° | |

| F-C-F | 107.5° | |

| Dihedral Angles | ||

| Cl-C-C-C | 0.0° / 180.0° | |

| C-C-C-C(F₃) | 0.0° / 180.0° |

Note: These values are derived from computational modeling and serve as a close approximation of the actual molecular geometry.

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its characteristic spectral data.

| Spectroscopy | Data |

| Infrared (IR) | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=C stretching.[2] |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns corresponding to the substitution on the benzene ring.[3] |

| ¹³C NMR | Resonances for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group shows a characteristic quartet due to C-F coupling.[4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 180, along with characteristic fragmentation patterns.[3] |

Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoromethyl group (-CF₃) and the weakly deactivating, ortho, para-directing chlorine atom. The -CF₃ group strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The chlorine atom can be displaced by various nucleophiles and also participates in cross-coupling reactions.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the trifluoromethyl group, electrophilic aromatic substitution reactions on this compound require harsh conditions.

Nitration:

The nitration of this compound introduces a nitro group onto the aromatic ring, primarily at the positions meta to the -CF₃ group.

Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring.

-

To this nitrating mixture, add this compound dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Expected Yield: The yield of nitrated products can vary depending on the reaction conditions, but yields in the range of 70-85% are typically reported for similar reactions.

Caption: Electrophilic nitration of this compound.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group facilitates the displacement of the chlorine atom by strong nucleophiles via an SₙAr mechanism.

Amination:

Reaction with strong nitrogen nucleophiles, such as sodium amide, leads to the formation of aminobenzotrifluorides.

Experimental Protocol: Amination of this compound

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (B1221849)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense anhydrous liquid ammonia.

-

Add sodium amide to the liquid ammonia with stirring.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide solution in liquid ammonia.

-

Stir the reaction mixture for several hours at the boiling point of liquid ammonia (-33 °C).

-

Carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate, and then add water and diethyl ether to the residue.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by chromatography or distillation.

Expected Yield: Yields for this type of reaction are typically moderate to good, ranging from 50% to 75%.

Caption: Nucleophilic amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

This reaction couples this compound with boronic acids or their esters to form biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene/Water or another suitable solvent system

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine (B1218219) ligand.

-

Add the base and the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[5]

Expected Yield: Yields for Suzuki-Miyaura couplings with aryl chlorides can range from moderate to excellent, depending on the specific substrates and reaction conditions.

References

synthesis of 2-Chlorobenzotrifluoride from 1-chloro-2-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chlorobenzotrifluoride from its precursor, 1-chloro-2-(trichloromethyl)benzene (B131812), also known as 2-chlorobenzotrichloride. This transformation is a critical step in the production of various agrochemicals, pharmaceuticals, and specialty chemicals, where the introduction of a trifluoromethyl group imparts unique and desirable properties to the target molecules.

Core Synthesis Pathway: Fluorination

The primary industrial method for the synthesis of this compound from 1-chloro-2-(trichloromethyl)benzene is through a halogen exchange reaction, specifically, fluorination. This process involves the substitution of the three chlorine atoms in the trichloromethyl group with fluorine atoms. The most common fluorinating agent for this transformation is anhydrous hydrogen fluoride (B91410) (HF).

The overall reaction can be represented as follows:

C₇H₄Cl(CCl₃) + 3HF → C₇H₄Cl(CF₃) + 3HCl

This reaction is typically carried out in the liquid phase under pressure and may be facilitated by a catalyst.

Caption: Synthesis of this compound from 1-chloro-2-(trichloromethyl)benzene.

Experimental Protocols

While specific industrial protocols for the synthesis of this compound are proprietary, a representative experimental procedure can be detailed based on the well-documented synthesis of its isomer, 4-chlorobenzotrifluoride, from 4-chlorobenzotrichloride. It is important to note that reaction conditions may need to be optimized for the ortho-isomer.

Representative Protocol: Liquid-Phase Fluorination with Anhydrous Hydrogen Fluoride

This protocol is based on the principles of industrial fluorination of chlorobenzotrichlorides.

Materials:

-

1-chloro-2-(trichloromethyl)benzene (98% purity)

-

Anhydrous Hydrogen Fluoride (HF)

-

Optional: Lewis acid catalyst (e.g., Antimony pentachloride, SbCl₅)

-

Nitrogen gas (for inerting)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

-

High-pressure reactor (e.g., Hastelloy or other corrosion-resistant alloy) equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

-

Scrubber system for acidic off-gases (HCl and unreacted HF).

-

Distillation apparatus for purification.

-

Standard laboratory glassware.

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.

-

Charging the Reactor: 1-chloro-2-(trichloromethyl)benzene is charged into the reactor. If a catalyst is used, it is added at this stage.

-

Introduction of Anhydrous HF: The reactor is sealed, and anhydrous hydrogen fluoride is carefully introduced. A molar excess of HF is typically used to drive the reaction to completion.

-

Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 80-150°C. The pressure in the reactor will increase due to the vapor pressure of the reactants and the hydrogen chloride (HCl) gas generated during the reaction. The reaction is maintained at a constant temperature and pressure for a specified duration, often several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, the reactor is cooled to ambient temperature. The excess pressure is carefully vented through a scrubber system containing an aqueous sodium hydroxide solution to neutralize HCl and unreacted HF.

-

Isolation: The crude product is transferred to a separatory funnel and washed with water, followed by a dilute solution of sodium bicarbonate or sodium hydroxide to remove any remaining acidic impurities. The organic layer is then washed with brine and dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The dried crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of chlorobenzotrifluorides via the fluorination of the corresponding chlorobenzotrichlorides. Please note that these values are illustrative and may vary based on the specific reaction conditions and the isomeric position.

| Parameter | Value | Reference |

| Reactants | ||

| 1-chloro-2-(trichloromethyl)benzene | 1.0 mol | N/A |

| Anhydrous Hydrogen Fluoride | 3.0 - 4.0 mol | [1] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | [1] |

| Pressure | 1.7 - 2.2 MPa | [1] |

| Reaction Time | 1 - 5 hours | [1] |

| Product | ||

| Yield | >90% (typical for similar isomers) | [2] |

| Purity (after distillation) | >99% | [2] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

-

High-Pressure Operations: The reaction is carried out under high pressure, which poses a risk of explosion if not handled properly. The high-pressure reactor must be regularly inspected and operated by trained personnel.

-

Hydrogen Chloride (HCl): HCl is a corrosive gas that is generated as a byproduct. The reactor off-gas must be safely neutralized in a scrubber system.

This technical guide provides a comprehensive overview of the synthesis of this compound from 1-chloro-2-(trichloromethyl)benzene. The provided experimental protocol is a representative example and should be adapted and optimized for specific laboratory or industrial settings with strict adherence to safety protocols.

References

stability of 2-Chlorobenzotrifluoride under acidic and basic conditions

An In-depth Technical Guide to the Stability of 2-Chlorobenzotrifluoride under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of this compound (CAS No. 88-16-4) under both acidic and basic conditions. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its stability is crucial for its effective use in synthesis, formulation, and for assessing its environmental fate. This document synthesizes available information on its reactivity, outlines probable degradation pathways, and provides a detailed experimental protocol for its stability assessment based on established international guidelines.

Introduction to this compound

This compound, also known as 1-chloro-2-(trifluoromethyl)benzene, is a colorless to pale yellow liquid with a mild aromatic odor. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on a benzene (B151609) ring, imparts unique properties that make it a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the molecule, making it a valuable component in the creation of complex molecules with enhanced lipophilicity and metabolic stability. Given its role in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals, a clear understanding of its stability profile is paramount for process optimization, storage, and regulatory compliance.

Chemical Stability of this compound: Core Concepts

The stability of this compound is largely dictated by the electronic effects of its substituents on the aromatic ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences for the molecule's reactivity:

-

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing -CF3 group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This makes the chlorine atom susceptible to displacement by nucleophiles, particularly under basic conditions.

-

General Stability of the -CF3 Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group itself highly resistant to cleavage under a wide range of conditions, including acidic and moderate basic environments.

While generally stable under normal storage conditions, this compound is noted to be incompatible with strong bases and strong oxidizing agents.

Stability under Basic Conditions

Under basic conditions, this compound is expected to undergo hydrolysis via a nucleophilic aromatic substitution mechanism. The hydroxide (B78521) ion (OH-) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which serves as the leaving group. The strong electron-withdrawing effect of the adjacent trifluoromethyl group facilitates this reaction.

Proposed Degradation Pathway

The primary degradation product under basic conditions is anticipated to be 2-hydroxybenzotrifluoride.

An In-depth Technical Guide to the Solubility of 2-Chlorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzotrifluoride (CAS No. 88-16-4). Due to its role as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its solubility is critical for process design, reaction optimization, and formulation development.[1] This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties

Before addressing solubility, it is essential to understand the fundamental physicochemical properties of this compound, also known as 1-Chloro-2-(trifluoromethyl)benzene.

| Property | Value |

| Molecular Formula | C₇H₄ClF₃[1] |

| Molecular Weight | 180.55 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Density | 1.37 g/cm³ at 20°C[1] |

| Boiling Point | 152-153 °C[1] |

| Melting Point | -7.4 °C[2] |

| Vapor Pressure | 3.5 mmHg at 20°C[1] |

| Flash Point | 54 °C (closed cup)[1] |

Quantitative and Qualitative Solubility Data

The table below summarizes the available solubility information. Researchers requiring precise solubility data for specific organic solvents are advised to perform experimental determinations, as outlined in Section 3.0.

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Aqueous | 19.5 | < 0.1 g/100 mL[2][3][4][5] |

| Alcohol (general) | Polar Protic | Not Specified | Soluble (Qualitative)[1] |

| Ether (general) | Polar Aprotic | Not Specified | Soluble (Qualitative)[1] |

| Benzene | Aromatic | Not Specified | Soluble (Qualitative)[1] |

Note: Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mole fraction) for this compound in the listed organic solvents. The term "Soluble" indicates a qualitative assessment from technical data sheets.

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following established methods are recommended. The Isothermal Shake-Flask method followed by gravimetric analysis is a robust and widely adopted technique for determining the thermodynamic solubility of a liquid solute in a solvent.

Isothermal Shake-Flask Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., Methanol, Hexane, Toluene)

-

Thermostatic shaker bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. The shaking should be vigorous enough to promote mixing but not so intense as to cause emulsification.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (at least 12-24 hours) to allow for complete phase separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw a sample from the clear, supernatant (solvent-rich) phase using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed, airtight container. This step is critical to remove any undissolved micro-droplets of the solute.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical method, such as gravimetric analysis (detailed below) or chromatography (GC-FID, HPLC).

Gravimetric Analysis

This technique determines the mass of the solute in a known mass of the saturated solution.

Procedure:

-

Weighing the Saturated Solution: Accurately weigh the airtight container with the collected filtered sample to determine the total mass of the saturated solution.

-

Solvent Evaporation: Transfer the container (e.g., an evaporating dish) to a drying oven set to a temperature that is high enough to evaporate the solvent but well below the boiling point of this compound (152 °C) to prevent loss of the solute. A temperature of 60-80 °C under a gentle stream of nitrogen or in a vacuum oven is recommended.

-

Drying to Constant Mass: Continue the evaporation process until all the solvent has been removed. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Calculation: The solubility can be calculated as follows:

-

Mass of Solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of Solvent = (Mass of saturated solution) - (Mass of solute)

-

Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocols above.

References

- 1. This compound [intersurfchem.net]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound CAS#: 88-16-4 [m.chemicalbook.com]

- 5. 88-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

spectroscopic data for 2-Chlorobenzotrifluoride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzotrifluoride

Introduction

This compound, also known as 1-Chloro-2-(trifluoromethyl)benzene, is an aromatic organic compound with the chemical formula C₇H₄ClF₃.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2][4] Given its role in complex chemical manufacturing, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic analysis provides the definitive means for its identification and quality control.

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Analysis

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals information about the aromatic protons. Due to the substitution pattern, the four protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the aromatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.8 | Multiplet | 4H | Aromatic Protons (Ar-H) |

Note: Specific chemical shifts and coupling constants for the aromatic multiplet can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group (CF₃) is typically observed as a quartet due to coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Splitting (J_CF) | Assignment |

| 131.9 | C-Cl | |

| 132.3, 131.6, 129.5, 127.4 | Ar-CH | |

| 126.9 | Quartet (~30 Hz) | C-CF₃ |

| 124.2 | Quartet (~273 Hz) | CF₃ |

Data sourced from publicly available spectral databases.[5]

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is highly specific for fluorine-containing compounds. This compound shows a single, strong signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63.7 | Singlet | -CF₃ |

Note: The chemical shift for trifluoromethyl groups on a benzene ring typically falls in the -60 to -70 ppm range relative to CFCl₃.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to C-F, C-Cl, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1320 | Strong | C-F Stretch (CF₃) |

| ~1100 - 1180 | Strong | C-F Stretch (CF₃) |

| ~760 | Strong | C-Cl Stretch |

| ~700 - 900 | Strong | Aromatic C-H Bend (out-of-plane) |

Data is characteristic for this type of substituted benzene.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using Electron Impact (EI) ionization, this compound yields a distinct molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 182 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 145 | 85 | [M-Cl]⁺ |

| 111 | 40 | [M-CF₃]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Data Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8][9] The solvent provides a deuterium (B1214612) signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[9][10]

-

Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm to be correctly positioned in the spectrometer's probe.[8][10]

-

Filtration (Optional but Recommended) : To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in the pipette during transfer.[10][11]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Locking : The instrument locks onto the deuterium signal of the solvent.[8]

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to ensure sharp, symmetrical peaks.[8]

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).[8]

-

Acquisition : Set the appropriate spectral parameters (e.g., number of scans, pulse angle, acquisition time) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the isotope.[8]

-

IR Data Acquisition (Neat Liquid)

As this compound is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (pure liquid without solvent).[12][13]

-

Prepare Salt Plates : Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If necessary, clean them with a dry solvent like acetone (B3395972) and handle them by the edges to avoid moisture from fingers.[12]

-

Apply Sample : Place one to two drops of liquid this compound onto the center of one salt plate.[12][13]

-

Create Film : Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[12]

-

Acquire Spectrum : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.[14]

-

Cleaning : After analysis, separate the plates, rinse them thoroughly with dry acetone, and return them to a desiccator for storage.[13]

Mass Spectrometry Data Acquisition (Electron Impact)

Electron Impact (EI) is a hard ionization technique suitable for volatile, thermally stable compounds like this compound, resulting in a fragmentation pattern useful for structural identification.[15][16]

-

Sample Introduction : A very small amount of the liquid sample (microgram quantities) is introduced into the ion source, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.[17]

-

Volatilization : The sample is heated under high vacuum to convert it into the gaseous phase.[15][18]

-

Ionization : The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[16][19] This impact ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[19]

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[17][19]

-

Analysis : The positively charged ions (both molecular and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample such as this compound.

References

- 1. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [intersurfchem.net]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. nbinno.com [nbinno.com]

- 5. This compound(88-16-4) 13C NMR spectrum [chemicalbook.com]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. webassign.net [webassign.net]

- 14. ursinus.edu [ursinus.edu]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. bitesizebio.com [bitesizebio.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chlorobenzotrifluoride in a Laboratory Setting

Introduction: 2-Chlorobenzotrifluoride (CAS No. 88-16-4), also known as 1-Chloro-2-(trifluoromethyl)benzene, is a colorless to pale yellow liquid with a mild, aromatic odor.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes and is also employed as a solvent in various industrial processes.[1] Due to its hazardous properties, including flammability and toxicity, a comprehensive understanding and strict adherence to safety protocols are imperative for researchers, scientists, and drug development professionals who handle this chemical. This guide provides an in-depth overview of the necessary safety and handling precautions for this compound in a laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] It is essential to be fully aware of its potential dangers before handling.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][3][4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][7][8] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[7] |

Physical, Chemical, and Toxicological Properties

A thorough understanding of the substance's properties is the foundation of a robust safety plan.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88-16-4[1][2][7] |

| Molecular Formula | C₇H₄ClF₃[1][4] |

| Molecular Weight | 180.55 g/mol [1][7] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Mild, aromatic[1] |

| Boiling Point | 152-153 °C[1][7] |

| Melting Point | -26 °C[1] |

| Flash Point | 54 °C to 57.5 °C (closed cup)[1][7] |

| Density | 1.379 g/mL at 25 °C[7] |

| Vapor Pressure | 3.5 mm Hg at 20 °C[1] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and benzene[1] |

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | 1,000 - 1,600 mg/kg[1][8] |

| LC50 | Rat | Inhalation | 10,000 ppm / 4h[1] |

| LC50 | Zebra fish (Danio rerio) | - | 25 - 35 mg/L / 96 h[8] |

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical for ensuring laboratory safety. The following diagram illustrates the logical workflow for identifying hazards and implementing appropriate control measures when working with this compound.

Caption: Workflow for Risk Assessment and Control of this compound.

Detailed Safety Protocols

Adherence to the following detailed protocols is mandatory to minimize risk.

Engineering Controls

-

Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[2][3][6]

-

Emergency Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield may be required for splash hazards.

-

Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][3] Contaminated clothing should be removed immediately.[3][9]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK, EN14387).[3]

Handling and Storage Procedures

Handling:

-

Before use, ensure you are trained on the specific hazards and proper handling procedures.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][6][8]

-

Avoid contact with skin, eyes, and clothing.[1][3] Avoid breathing vapors or mist.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][9] Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

-

Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][6][8]

-

Store separately from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and metals.[1][2][9]

-

Store in a locked-up area if required by local regulations.[3][8]

Spill and Leak Containment Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.[3][9]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage if it is safe to do so.[3] Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[2][5][9]

-

Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[2][3]

-

Decontaminate: Wash the spill area thoroughly after material pickup is complete.[9]

-

Disposal: Dispose of the waste as hazardous material in accordance with all applicable regulations.[3][9]

Fire-Fighting Measures

-

Hazards: The substance is a flammable liquid, and its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][9] Containers may explode when heated.[2][9] Combustion produces toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[2][9]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][9]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][3] Use a water spray to keep fire-exposed containers cool.[9]

First Aid Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3][5]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][9] Remove contact lenses if present and easy to do.[1][8] Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][8] Call a poison control center or doctor immediately for treatment advice.[1][3][5]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3][6] Do not allow the product to enter drains.[3][8] It may be necessary to dispose of this compound as a hazardous waste.[9] Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. This compound [intersurfchem.net]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. cpachem.com [cpachem.com]

- 7. This compound 99 88-16-4 [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

Thermal Decomposition of 2-Chlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzotrifluoride (o-CBTF), a versatile solvent and intermediate in the pharmaceutical and agrochemical industries, exhibits specific thermal decomposition characteristics. Understanding its degradation profile is crucial for ensuring safety, predicting product stability, and controlling reaction byproducts. This technical guide provides a comprehensive overview of the known thermal decomposition products of this compound. While specific quantitative experimental studies on this compound are not extensively available in public literature, this document outlines the expected decomposition products based on safety data sheets and infers potential decomposition pathways and standard analytical methodologies from studies on structurally related compounds.

Introduction

This compound (CAS No. 88-16-4) is an aromatic compound characterized by a benzene (B151609) ring substituted with a chlorine atom and a trifluoromethyl group at the ortho position. Its thermal stability is a key consideration in its various applications. When subjected to elevated temperatures, this compound will decompose, yielding a range of smaller, and potentially hazardous, molecules. This guide summarizes the currently available information on these decomposition products and provides a framework for their analysis.

Thermal Decomposition Products

Safety Data Sheets (SDS) for this compound consistently report the formation of several key decomposition products upon heating. These products are primarily the result of the breakdown of the aromatic ring and the release of the halogen and trifluoromethyl substituents.

Table 1: Known Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Physical State (at STP) |

| Carbon Oxides | CO, CO₂ | Gas |

| Hydrogen Chloride | HCl | Gas |

| Hydrogen Fluoride | HF | Gas |

Data sourced from multiple Safety Data Sheets.

It is important to note that this list is not exhaustive and other minor products may be formed depending on the specific conditions of decomposition, such as temperature, pressure, and the presence of other reactive species.

Proposed Thermal Decomposition Pathway

Experimental Protocols for Analysis

The analysis of thermal decomposition products typically involves a combination of thermogravimetric analysis (TGA) to determine the temperature range of decomposition, coupled with techniques to identify the evolved gases, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS). Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful technique for separating and identifying complex mixtures of decomposition products.

Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA)

Objective: To determine the thermal stability of this compound and identify the gaseous decomposition products as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

TGA Analysis: The sample is heated in the TGA instrument under a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature.

-

Evolved Gas Analysis (EGA): The gases evolved from the sample during heating are transferred via a heated transfer line to a gas analyzer, typically an FTIR spectrometer and/or a mass spectrometer.

-

FTIR Analysis: The FTIR spectrometer records the infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO, CO₂, HCl, HF).

-

Mass Spectrometry (MS) Analysis: The mass spectrometer ionizes the evolved gases and separates the ions based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns to identify the components.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the full range of volatile and semi-volatile organic decomposition products.

Methodology:

-

Sample Introduction: A small amount of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature (e.g., determined from TGA data) for a short period.

-

Gas Chromatography (GC) Separation: The resulting decomposition products are swept by a carrier gas into a gas chromatograph. The GC column separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

Mass Spectrometry (MS) Identification: As each component elutes from the GC column, it enters a mass spectrometer. The MS provides a mass spectrum for each separated component, which can be compared to spectral libraries for positive identification.

Conclusion

The thermal decomposition of this compound is expected to yield carbon oxides, hydrogen chloride, and hydrogen fluoride. While specific, detailed experimental data on the quantitative formation of these products and the precise decomposition mechanisms are currently limited in the public domain, established analytical techniques such as TGA-EGA and Py-GC/MS provide a robust framework for such investigations. For professionals in research, development, and drug manufacturing, a thorough understanding of these potential decomposition products and the methodologies for their analysis is essential for ensuring the safe handling and use of this compound at elevated temperatures. Further experimental studies are warranted to fully characterize the thermal degradation profile of this important industrial chemical.

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Pharmaceutical Intermediates Using 2-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzotrifluoride is a versatile and valuable starting material in the synthesis of a wide range of pharmaceutical intermediates. Its unique structure, featuring a trifluoromethyl group and a chlorine atom on a benzene (B151609) ring, offers a reactive scaffold for various chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of electrophilic aromatic substitution reactions, such as nitration, and enhances the biological activity of the resulting pharmaceutical compounds.

This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, 2-amino-5-chlorobenzotrifluoride, starting from this compound. This intermediate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the anticancer drug Sorafenib.[1]

Synthetic Pathway Overview

The synthesis of 2-amino-5-chlorobenzotrifluoride from this compound is a two-step process. The first step involves the nitration of this compound to yield 2-chloro-5-nitrobenzotrifluoride (B146372). The subsequent step is the reduction of the nitro group to an amino group, affording the desired pharmaceutical intermediate.

Caption: Synthetic route from this compound to a key pharmaceutical intermediate.

Key Experiments and Protocols

Experiment 1: Synthesis of 2-Chloro-5-nitrobenzotrifluoride

This protocol details the nitration of this compound to produce 2-chloro-5-nitrobenzotrifluoride.

Methodology:

A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and preheated. This compound is then introduced into the reaction mixture. The reaction is carried out at a controlled temperature, followed by workup to isolate the product.[2]

Experimental Protocol:

-

Reagent Preparation:

-

Add 400 g of this compound to a preheating module.

-

In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.

-

-

Nitration Reaction:

-

Introduce the preheated acid mixture and this compound into the reaction module.

-

Maintain the reaction temperature at 60°C.

-

The molar ratio of o-chlorobenzotrifluoride to nitric acid should be 1:1.2, and the mass ratio of concentrated nitric acid to concentrated sulfuric acid should be 1:4.0.[2]

-

The reaction residence time is 55 seconds.[2]

-

-

Workup and Isolation:

-

Cool the reaction mixture to 25°C.

-

Perform a liquid-liquid separation.

-

Extract the acid phase with 270 mL of dichloromethane.

-

Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 2-chloro-5-nitrobenzotrifluoride as a yellow oil.[2]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 400 g of this compound | [2] |

| Yield | 480.36 g (96.13%) | [2] |

| Purity | 99.29% | [2] |

Experiment 2: Synthesis of 2-Amino-5-chlorobenzotrifluoride

This protocol describes the reduction of 2-chloro-5-nitrobenzotrifluoride to 2-amino-5-chlorobenzotrifluoride.

Methodology:

The reduction is achieved through catalytic hydrogenation using a modified skeleton nickel catalyst in an alcohol solvent under pressure.[3]

Experimental Protocol:

-

Reaction Setup:

-

Hydrogenation:

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The filtrate is then subjected to post-treatment (e.g., solvent evaporation, distillation) to isolate the 2-amino-5-chlorobenzotrifluoride product.

-

Quantitative Data:

While specific yield and purity data for this exact protocol are not detailed in the provided search results, this method is presented as a high-efficiency and high-selectivity route to the desired product.[3]

Application in Pharmaceutical Synthesis

2-Amino-5-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of the anticancer drug Sorafenib.[1] It serves as one of the key building blocks that is coupled with another intermediate to form the final drug molecule. The trifluoromethyl group introduced from this compound is often associated with enhanced metabolic stability and binding affinity of the final drug product.

References

Application Note: Reactivity of 2-Chlorobenzotrifluoride with Strong Oxidizing Agents

Abstract

This document details the reactivity of 2-Chlorobenzotrifluoride with strong oxidizing agents. Due to the presence of the highly electron-withdrawing trifluoromethyl (-CF3) group, the aromatic ring of this compound is significantly deactivated and exhibits high stability against oxidative degradation under typical laboratory conditions.[1][2] This note provides an overview of its general stability and focuses on the most synthetically relevant reaction involving strong oxidizing acids: electrophilic aromatic nitration. Detailed protocols, quantitative data, and reaction pathway diagrams are provided for this transformation.

General Reactivity and Stability

This compound is a colorless liquid widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its chemical behavior is dominated by two substituents on the benzene (B151609) ring:

-

Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing group (-I effect) and is strongly deactivating towards electrophilic aromatic substitution.[1][4][5] It directs incoming electrophiles to the meta position.[4][5] The C-F bonds are exceptionally strong, rendering the -CF3 group itself highly resistant to oxidative cleavage.

-

Chlorine Atom (-Cl): As a halogen, chlorine is also deactivating due to its inductive electron withdrawal (-I effect). However, it possesses lone pairs of electrons that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][6]

The combined effect of these two groups makes the aromatic ring of this compound electron-poor and thus highly resistant to attack by common strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) under standard conditions.[7] While these agents readily oxidize alkylbenzenes (e.g., toluene) to benzoic acids, this compound remains largely inert.[8] Reactions that do occur often require harsh conditions and may lead to non-selective degradation and ring-opening rather than controlled oxidation.

Reaction with Oxidizing Acids: Electrophilic Nitration

The most well-documented and synthetically useful "oxidation" reaction involving this compound is not a direct oxidation of the ring or the -CF3 group, but an electrophilic aromatic substitution using a nitrating mixture (concentrated nitric acid and sulfuric acid).[9] In this reaction, the sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).[10]

The directing effects of the existing substituents guide the position of the incoming nitro group. The -CF3 group directs meta (to positions 3 and 5), while the -Cl group directs ortho and para (to positions 3, 5, and 6). Both groups direct to positions 3 and 5, but position 5 is sterically less hindered, leading to the predominant formation of 2-Chloro-5-nitrobenzotrifluoride .[4][6]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzotrifluoride

This protocol is adapted from established industrial and laboratory procedures for the nitration of this compound.[9]

Materials:

-

This compound (o-chlorobenzotrifluoride)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (fuming or >90%)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5°C with continuous stirring.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10°C throughout the addition.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, add this compound dropwise over 30-60 minutes. It is critical to maintain the internal reaction temperature between 50-60°C to ensure a reasonable reaction rate.[9]

-

Reaction: After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the warm reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until neutral (to remove residual acids), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil.[9]

-

Purification: The crude product can be purified by vacuum distillation to obtain high-purity 2-Chloro-5-nitrobenzotrifluoride.

Quantitative Data

The nitration of this compound is a high-yielding reaction. The following table summarizes typical reaction parameters and outcomes.

| Parameter | Value | Reference(s) |

| Reactant | This compound | [9] |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [9] |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.2 | [9] |

| Reaction Temperature | 60°C | [9] |

| Reaction Time | ~55 seconds (continuous flow) to 2 hours (batch) | [9] |

| Major Product | 2-Chloro-5-nitrobenzotrifluoride | [9] |

| Typical Yield | 96% | [9] |

| Reported Purity (Post-Purification) | >99% (by GC) | [9] |

Diagrams and Visualizations

The following diagram illustrates the logical relationship and directing effects of the substituents in the electrophilic nitration of this compound.

Caption: Directing effects in the nitration of this compound.

This diagram outlines the step-by-step workflow for the synthesis and purification of 2-Chloro-5-nitrobenzotrifluoride.

Caption: Workflow for the synthesis of 2-Chloro-5-nitrobenzotrifluoride.

Conclusion

This compound is a highly stable molecule that resists direct oxidation by common strong oxidizing agents due to the deactivating effects of its chloro and trifluoromethyl substituents. However, it undergoes efficient and high-yielding electrophilic nitration with a mixture of nitric and sulfuric acids. This reaction proceeds with high regioselectivity to yield 2-Chloro-5-nitrobenzotrifluoride, a valuable intermediate for further chemical synthesis. The provided protocols and data offer a robust starting point for researchers working with this compound.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [intersurfchem.net]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. 2-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Fluorination of 2-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into aromatic rings is a critical strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chlorobenzotrifluoride is a common building block in organic synthesis, and the ability to introduce additional fluorine atoms onto its aromatic ring opens up avenues for the creation of novel fluorinated compounds with potential applications in drug discovery and agrochemicals.

This document provides detailed application notes and protocols for the electrophilic fluorination of this compound. Due to the electron-withdrawing nature of both the chlorine and trifluoromethyl groups, the aromatic ring of this compound is deactivated towards electrophilic substitution. However, under appropriate conditions with a potent electrophilic fluorinating agent, the introduction of an additional fluorine atom is achievable.

Understanding the Regioselectivity

The regiochemical outcome of the electrophilic fluorination of this compound is governed by the directing effects of the existing substituents.

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and a meta-director.

-

Chlorine Atom (-Cl): This is a weakly deactivating group but is an ortho-, para-director due to the lone pairs of electrons that can be donated to the aromatic ring through resonance.